1-(2,4-Dimethylphenyl)-2-methylpropan-1-one
Description
1-(2,4-Dimethylphenyl)-2-methylpropan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a 2,4-dimethylphenyl group and a methyl branch at the second carbon. Its molecular formula is C₁₂H₁₄O, with a molecular weight of 174.24 g/mol . The compound’s structure combines steric hindrance from the ortho- and para-methyl groups on the phenyl ring with the electron-donating effects of methyl substituents, influencing its reactivity and physical properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUTRMIGPHKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 1-(2,4-dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,4-dimethylphenyl)-2-methylpropan-1-one exerts its effects depends on the specific context of its application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. The phenyl ring’s substituents can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Aromatic Ketones
Substituent Effects on Physical and Chemical Properties
Electronic Effects
Electron-Donating Groups (e.g., Methyl, Methoxy):
- The 2,4-dimethyl groups in the target compound enhance electron density on the phenyl ring, favoring electrophilic substitution reactions. However, steric hindrance may limit reactivity at the ortho position .
- The methoxy group in 1-(4-Methoxy-2-methylphenyl)propan-1-one introduces polarity, increasing solubility in polar solvents compared to purely alkyl-substituted analogs .
- Electron-Withdrawing Groups (e.g., Chloro): Chlorine in 1-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one reduces electron density, directing reactions to meta/para positions. The propenone chain extends conjugation, enabling applications in optoelectronics .
Steric Effects
Chemosensor Development
Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl (structurally related to the target compound) exhibit selective binding to metal ions, highlighting the role of substituents in tuning sensor specificity .
Material Science
Extended conjugated systems, such as 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (), exhibit crystallographic stability and UV absorption, relevant for organic semiconductors .
Biological Activity
1-(2,4-Dimethylphenyl)-2-methylpropan-1-one, also known as 2,4-dimethyl-1-phenyl-2-methylpropan-1-one, is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and including relevant data tables and case studies.
Molecular Structure
The molecular formula of this compound is C12H16O. Its structure includes a dimethyl-substituted phenyl group attached to a ketone functional group. This configuration is crucial for its interactions with biological systems.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 176.25 g/mol |
| Boiling Point | 220 °C |
| Melting Point | Not applicable |
| Solubility | Soluble in organic solvents |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism may involve modulation of signaling pathways related to inflammation and pain, suggesting potential therapeutic applications in analgesia and anti-inflammatory treatments .
Pharmacological Effects
Preliminary studies have shown that this compound exhibits several pharmacological effects:
- Anti-inflammatory : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Analgesic : Animal studies suggest it can alleviate pain through central nervous system pathways.
- Antioxidant : Some evidence indicates it may scavenge free radicals, contributing to its protective effects against oxidative stress .
Study 1: Analgesic Efficacy
A study conducted on rodents evaluated the analgesic properties of this compound. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as a non-opioid analgesic agent.
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema formation, supporting its application in treating inflammatory conditions.
Safety Assessment
Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:
Regulatory Status
The compound is not currently classified as a controlled substance; however, ongoing research is necessary to fully understand its safety profile and regulatory implications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
